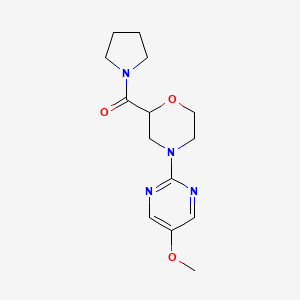![molecular formula C16H19N7 B6471888 3-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile CAS No. 2640954-57-8](/img/structure/B6471888.png)
3-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile is a useful research compound. Its molecular formula is C16H19N7 and its molecular weight is 309.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 309.17019364 g/mol and the complexity rating of the compound is 423. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The compound “3-{4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile” is structurally similar to Imatinib , a well-known therapeutic agent used to treat leukemia . Imatinib specifically inhibits the activity of tyrosine kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . Therefore, it’s plausible that the primary target of this compound could be tyrosine kinases.
Mode of Action
Imatinib, a structurally similar compound, binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . Given the structural similarity, it’s likely that “this compound” may interact with its targets in a similar manner.
Biochemical Pathways
The inhibition of tyrosine kinases by Imatinib disrupts cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism . This leads to the suppression of uncontrolled cell proliferation, a hallmark of leukemia . The compound “this compound” may affect similar biochemical pathways due to its potential inhibitory action on tyrosine kinases.
Result of Action
If it acts similarly to imatinib, it could potentially inhibit the activity of tyrosine kinases, thereby disrupting uncontrolled cell proliferation .
特性
IUPAC Name |
3-[4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7/c1-21(2)15-4-6-19-16(20-15)23-9-7-22(8-10-23)14-12-18-5-3-13(14)11-17/h3-6,12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOUYKWUVITUDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)N2CCN(CC2)C3=C(C=CN=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6471806.png)
![4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6471813.png)

![3-chloro-4-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methoxy]pyridine](/img/structure/B6471828.png)
![3-[4-(4-chlorophenyl)piperazin-1-yl]-1-cyclopropyl-1,2-dihydropyrazin-2-one](/img/structure/B6471833.png)
![1-cyclopropanecarbonyl-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6471838.png)
![2-(methylsulfanyl)-4-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]pyrimidine-5-carbonitrile](/img/structure/B6471847.png)
![4-[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B6471861.png)
![benzyl[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]methylamine](/img/structure/B6471866.png)
![N-[1-(5-tert-butyl-1,3,4-thiadiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6471873.png)
![4-{1-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B6471887.png)
![5-chloro-6-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6471893.png)
![3-{4-[2-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B6471899.png)
![3-{4-[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B6471905.png)
